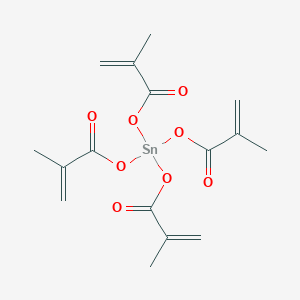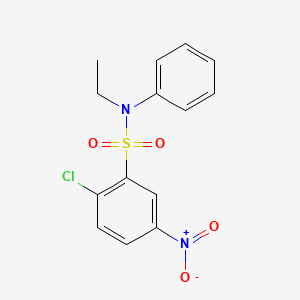
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide is an organic compound with the molecular formula C14H13ClN2O4S and a molecular weight of 340.78 g/mol . This compound is characterized by the presence of an ethyl group, a chloro group, and a nitro group attached to a benzenesulfoanilide structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with aniline in the presence of a base, followed by the alkylation of the resulting sulfonamide with ethyl iodide . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of N-Ethyl-2-chloro-5-aminobenzenesulfoanilide.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The chloro group can also participate in nucleophilic substitution reactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2-chloro-5-nitrobenzenesulfoanilide
- N-Propyl-2-chloro-5-nitrobenzenesulfoanilide
- N-Ethyl-2-bromo-5-nitrobenzenesulfoanilide
Uniqueness
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The combination of the chloro and nitro groups also provides distinct chemical properties that differentiate it from similar compounds .
Propiedades
Número CAS |
79-87-8 |
|---|---|
Fórmula molecular |
C14H13ClN2O4S |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
2-chloro-N-ethyl-5-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)14-10-12(17(18)19)8-9-13(14)15/h3-10H,2H2,1H3 |
Clave InChI |
LZQPFRQJBCMKTR-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


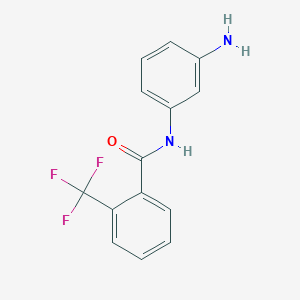

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
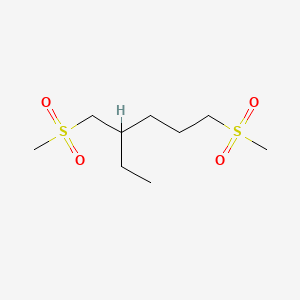
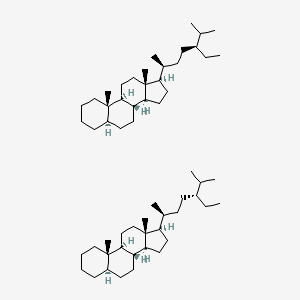
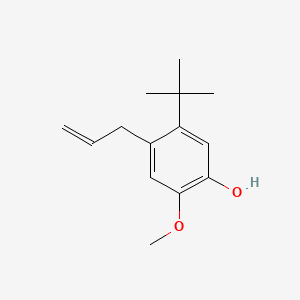
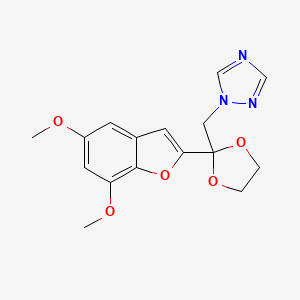
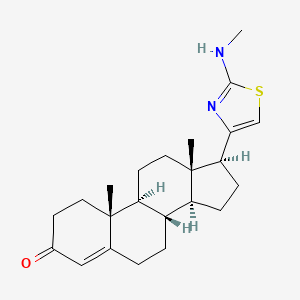
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)

![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
